Amdoxovir
Descripción general
Descripción
Amdoxovir es un compuesto farmacéutico que se ha investigado para el tratamiento del VIH/SIDA. Funciona como un inhibidor de la transcriptasa inversa de nucleósidos (ITIN), lo que significa que interfiere con la enzima transcriptasa inversa que el VIH utiliza para replicar su material genético. This compound fue descubierto por Raymond F. Schinazi de la Universidad Emory y C.K. Chu de la Universidad de Georgia y fue desarrollado por RFS Pharma .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método de este tipo implica el uso de cianoacetato de t-butilo como aditivo para el paso de acoplamiento de la base de nucleósidos de azúcar, lo que mejora la β-selectividad y aumenta el rendimiento . La síntesis implica los siguientes pasos:
Reacción de Acoplamiento: El paso de acoplamiento de la base de nucleósidos de azúcar se realiza utilizando cianoacetato de t-butilo.
Métodos de Producción Industrial
La producción industrial de Amdoxovir sigue rutas sintéticas similares pero a mayor escala, asegurando que el proceso sea eficiente y produzca un producto de alta pureza. El uso de procesos escalables y condiciones de reacción optimizadas es crucial para la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
Amdoxovir experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas.
Reducción: Las reacciones de reducción se pueden realizar utilizando técnicas de hidrogenación.
Sustitución: Las reacciones de sustitución nucleófila son posibles debido a la presencia de grupos amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Hidrogenación utilizando paladio sobre carbono (Pd/C) en metanol (MeOH) e hidróxido de amonio (NH4OH).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidruro de sodio (NaH) y haluros de alquilo.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como la guanina dioxolana (DXG), que se forma a través de la desaminación por la adenosina desaminasa .
Aplicaciones Científicas De Investigación
Amdoxovir se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus reacciones.
Biología: Se ha investigado por sus efectos en los procesos celulares y las interacciones enzimáticas.
Industria: Posibles aplicaciones en el desarrollo de fármacos antivirales y agentes terapéuticos.
Mecanismo De Acción
Amdoxovir ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH. Se desamina intracelularmente por la adenosina desaminasa a guanina dioxolana (DXG), que luego se fosforila a su forma activa, DXG-trifosfato (DXG-TP). DXG-TP compite con el sustrato natural desoxiguanosina trifosfato (dGTP) para unirse al complejo enzima-ácido nucleico, evitando así la replicación del material genético viral .
Comparación Con Compuestos Similares
Amdoxovir se compara con otros inhibidores de la transcriptasa inversa de nucleósidos (ITIN) como:
Zidovudina (AZT): Otro ITIN utilizado en el tratamiento del VIH/SIDA.
Lamivudina (3TC): Un ITIN que se utiliza a menudo en combinación con otros fármacos antirretrovirales.
Abacavir (ABC): Un ITIN que es eficaz contra el VIH pero tiene un perfil de efectos secundarios diferente.
This compound es único debido a su mecanismo de acción específico y su capacidad para ser eficaz contra cepas de VIH resistentes a los medicamentos .
Propiedades
IUPAC Name |
[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027435 | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145514-04-1 | |
Record name | Amdoxovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145514-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdoxovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amdoxovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMDOXOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amdoxovir exert its antiviral effect?
A1: this compound [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].
Q2: What makes this compound potentially useful against drug-resistant HIV?
A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].
Q3: Does this compound act synergistically with any other anti-HIV drugs?
A3: Yes, research suggests that this compound acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of this compound and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].
Q4: What is the significance of the synergistic effect between this compound and zidovudine?
A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].
Q5: Does combining this compound with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?
A5: Yes, studies show that combining this compound or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C10H14N6O4, and its molecular weight is 282.25 g/mol [].
Q7: What is the metabolic pathway of this compound?
A7: this compound is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].
Q8: Does the co-administration of this compound and zidovudine affect their individual pharmacokinetic profiles?
A8: No, studies show that co-administration of this compound with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].
Q9: What is the intracellular half-life of the active this compound metabolite, DXG-TP?
A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].
Q10: What are the implications of the long intracellular half-life of DXG-TP?
A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of this compound [].
Q11: How is the antiviral activity of this compound evaluated in vitro?
A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of this compound or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].
Q12: Has this compound demonstrated efficacy in any animal models of HIV infection?
A12: Yes, this compound has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].
Q13: What are the primary mechanisms of HIV-1 resistance to this compound?
A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for this compound [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].
Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect this compound's activity?
A15: No, the M184V mutation does not confer resistance to this compound [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].
Q15: Are there any other mutations associated with this compound resistance?
A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to this compound, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to this compound [].
Q16: What is the safety profile of this compound based on clinical trials?
A18: Clinical trials indicate that this compound is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].
Q17: Are there any specific drug delivery strategies being explored for this compound?
A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].
Q18: What analytical methods are employed to measure this compound and its metabolites in biological samples?
A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].
Q19: How are intracellular concentrations of DXG-TP, the active form of this compound, measured?
A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].
Q20: What are some essential research tools and resources used in the development and study of this compound?
A20: Key resources include:
- Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].
- Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].
- Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].
- LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].
- Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.